1-Bromo-2,2,3,3-tetrafluorobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

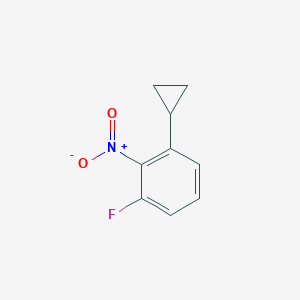

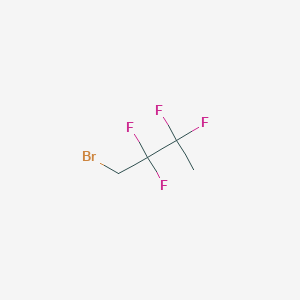

“1-Bromo-2,2,3,3-tetrafluorobutane” is a chemical compound with the molecular formula C4H5BrF4 . It has a molecular weight of 208.98 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butane backbone with bromine and fluorine substituents. The InChI code for this compound is 1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3 .Scientific Research Applications

Heat Capacity Studies

Research on 1-bromoperfluorooctane, a compound similar in structure to 1-Bromo-2,2,3,3-tetrafluorobutane, involved measurements of its heat capacities in both crystalline and liquid states across a wide temperature range. This study highlighted the compound's ability to exist in metastable and stable solid forms, revealing phase transitions and thermodynamic properties that are crucial for understanding its behavior in various applications (Varushchenko, Druzhinina, & Sorkin, 1997).

Synthesis of Hexafluorobutane

A reaction between Bromine trifluoride (BrF3) and succinonitrile demonstrated a method to form 1,1,1,4,4,4-hexafluorobutane, indicating the potential of using brominated intermediates for synthesizing perfluorinated compounds, which are valuable in various industrial and research settings (Baker, Ruzicka, & Tinker, 1999).

Synthetic Chemistry

In synthetic chemistry, halogenated enolates derived from aromatic trifluoroacetylated ketones were used to synthesize ketones and alkenes with a terminal bromochlorofluoromethyl group. This approach demonstrates the utility of brominated fluorocarbons in constructing complex molecules with potential applications in pharmaceuticals and materials science (Balaraman, Moskowitz, Liu, & Wolf, 2016).

Material Separation

A study on the separation of haloalkane isomers using a supramolecular adsorption material showcased the ability to sort isomers with near-perfect selectivity. This has significant implications for the purification processes in chemical manufacturing and environmental remediation (Wu, Wu, Li, Dai, & Yang, 2022).

Nanodiamond Functionalization

Research on the selective functionalization of nanodiamonds highlights the role of brominated compounds in modifying the surface of these materials. This could lead to advances in nanotechnology applications, including electronics and drug delivery systems (Schreiner, Fokina, Tkachenko, Hausmann, Serafin, Dahl, Liu, Carlson, & Fokin, 2006).

Safety and Hazards

properties

IUPAC Name |

1-bromo-2,2,3,3-tetrafluorobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSWJCXLMABRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CBr)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2918361.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2918362.png)

![1,2-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B2918363.png)

![1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B2918365.png)

![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)